molecular formula C9H11BrO4 B14255172 Acetic acid;(4-bromophenyl)methanediol CAS No. 477534-80-8

Acetic acid;(4-bromophenyl)methanediol

Cat. No.: B14255172
CAS No.: 477534-80-8
M. Wt: 263.08 g/mol
InChI Key: HMIMFUZHNVWZTI-UHFFFAOYSA-N
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Description

Acetic acid;(4-bromophenyl)methanediol is a hybrid compound combining acetic acid and (4-bromophenyl)methanediol. The latter is a geminal diol (two hydroxyl groups on a single carbon atom) substituted with a para-brominated phenyl group. The bromine atom introduces steric and electronic effects, influencing reactivity and stability.

Properties

CAS No.

477534-80-8

Molecular Formula

C9H11BrO4

Molecular Weight

263.08 g/mol

IUPAC Name

acetic acid;(4-bromophenyl)methanediol

InChI

InChI=1S/C7H7BrO2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4,7,9-10H;1H3,(H,3,4)

InChI Key

HMIMFUZHNVWZTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C(O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4-bromophenyl)methanediol typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4-bromophenyl)methanediol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylmethanediol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromophenylacetic acid.

    Reduction: Formation of phenylmethanediol.

    Substitution: Formation of various substituted phenylmethanediol derivatives.

Scientific Research Applications

Acetic acid;(4-bromophenyl)methanediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(4-bromophenyl)methanediol involves its interaction with specific molecular targets and pathways. The bromine atom and methanediol group play crucial roles in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methanediol (HOCH₂OH)

  • Structure : Simplest geminal diol, highly reactive due to adjacent hydroxyl groups.
  • Stability : Prone to dehydration, forming formaldehyde (HCHO) and water under ambient conditions .
  • Role in Chemistry : Key atmospheric intermediate, contributing to formic acid production via OH radical reactions .
  • Contrast : (4-Bromophenyl)methanediol’s aromatic bromine likely stabilizes the diol structure by steric hindrance, reducing dehydration propensity compared to methanediol .

(4-Bromophenyl)acetic Acid

  • Structure : Benzene ring with bromine at the para position and an acetic acid side chain.
  • Properties: Molecular weight: 215.04 g/mol . Melting point: Not explicitly stated, but analogous derivatives (e.g., C4 in ) exhibit m.p. 232–234°C. Solubility: Polar solvents (e.g., methanol) due to carboxylic acid group .
  • Contrast : The diol group in (4-bromophenyl)methanediol increases hydrophilicity and hydrogen-bonding capacity compared to the carboxylic acid moiety.

4-Bromophenyl Acetate

  • Structure: Ester of acetic acid and 4-bromophenol.
  • Properties :
    • Stability: More hydrolytically stable than diols but less reactive than carboxylic acids .
    • Applications: Used as a reference material in pharmaceutical synthesis .

Amino(4-bromophenyl)acetic Acid

  • Structure: 4-Bromophenyl group with amino and acetic acid substituents.
  • Properties: Biological relevance: Used in drug discovery for chiral building blocks . Acidity: Amino group modifies pKa, enhancing zwitterionic character .
  • Contrast: The diol group in (4-bromophenyl)methanediol may confer distinct solubility and coordination properties compared to amino-acid derivatives.

Physicochemical and Structural Insights

Solid-State Behavior

  • Deuterium NMR Studies : Derivatives like 2-(4-bromophenyl) [2,2-²H₂]acetic acid exhibit temperature-dependent quadrupole coupling constants, reflecting molecular motion in crystals. Similar studies could predict the diol’s crystallinity and packing .
  • Hydrogen Bonding : The diol’s hydroxyl groups likely form robust intermolecular H-bonds, enhancing thermal stability compared to esters or ethers .

Stability and Reactivity

  • Dehydration Resistance : The bromophenyl group may hinder unimolecular decomposition (unlike methanediol, which readily dehydrates to formaldehyde) .
  • Acid-Base Properties : The diol’s hydroxyl groups (pKa ~12–14) are less acidic than carboxylic acids (pKa ~2–4), altering solubility in aqueous media .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Functional Groups Melting Point (°C) Stability Notes
(4-Bromophenyl)methanediol* ~217.04 Diol, Bromophenyl Not reported Likely stabilized by steric bulk
Methanediol 64.04 Diol N/A (gas-phase) Highly unstable, dehydrates
(4-Bromophenyl)acetic acid 215.04 Carboxylic acid, Bromophenyl ~232–234 Stable, crystalline solid
4-Bromophenyl acetate 199.03 Ester, Bromophenyl Not reported Hydrolytically stable

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